molecular formula C18H17NO2 B12442521 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid

3-(Carbazol-9-yl)-2-methylpent-2-enoic acid

Cat. No.: B12442521
M. Wt: 279.3 g/mol
InChI Key: CTNQFUYVGYDOJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of boron trifluoride diethyl ether as a catalyst in the presence of ethyl ether . The reaction conditions often include heating and stirring under an inert atmosphere to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of carbazole derivatives, including 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid, often involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Carbazol-9-yl)-2-methylpent-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbazole-based quinones, hydro derivatives, and various substituted carbazole compounds .

Mechanism of Action

The mechanism of action of 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid involves its interaction with molecular targets and pathways related to its photochemical and electrochemical properties. The compound can act as a hole-transport material in optoelectronic devices, facilitating the movement of charge carriers . Additionally, its ability to generate reactive oxygen species upon photoexcitation makes it useful in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Carbazol-9-yl)-2-methylpent-2-enoic acid is unique due to its specific structural features, which combine the carbazole moiety with a 2-methylpent-2-enoic acid group. This unique structure imparts distinct photochemical and electrochemical properties, making it suitable for specialized applications in optoelectronics and photodynamic therapy .

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

3-carbazol-9-yl-2-methylpent-2-enoic acid

InChI

InChI=1S/C18H17NO2/c1-3-15(12(2)18(20)21)19-16-10-6-4-8-13(16)14-9-5-7-11-17(14)19/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

CTNQFUYVGYDOJM-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C(=O)O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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